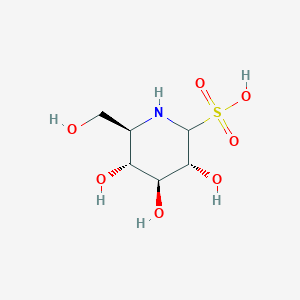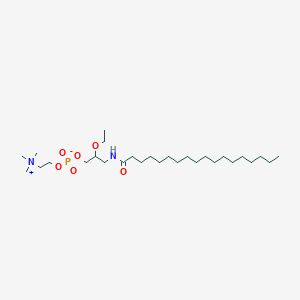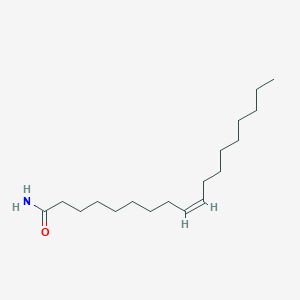
N-(1-Pyrenyl)maleimide
Overview
Description
N-(1-Pyrenyl)maleimide is a fluorescent sulfhydryl reagent known for its ability to form excited-state dimers that emit at longer wavelengths than the lone excited fluorophore . This compound is widely used in various scientific fields due to its unique properties and applications.
Mechanism of Action
Target of Action
N-(1-Pyrenyl)maleimide (NPM) primarily targets telomerase , an enzyme that is repressed in normal human somatic cells but activated in most cancers . This makes telomerase an important target for cancer therapy .
Mode of Action
NPM interacts selectively with telomerase, exerting a significant inhibitory effect . It has been shown to inhibit telomerase activity in a cell-free system . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.25 μM .
Biochemical Pathways
The inhibition of telomerase by NPM leads to Bak oligomerization , loss of mitochondrial membrane potential (Δψm), and release of cytochrome C from mitochondria to the cytosol . Bak oligomerization appears to play a critical role in NPM-induced apoptosis . This process is independent of caspase-8 activation .
Result of Action
NPM induces apoptosis in Jurkat T cells, a type of T lymphocyte often used for research purposes . It displays a significant differential cytotoxicity against hematopoietic cancer cells . This suggests that NPM could be developed as an anti-cancer drug .
Preparation Methods
N-(1-Pyrenyl)maleimide can be synthesized through the reaction of pyrenylamine with maleic anhydride. The process involves the formation of the sodium salt of pyrenylamine by reacting it with a base such as sodium dimethylamine in an organic solvent. The maleic anhydride is then added to the reaction mixture, resulting in the formation of this compound .
Chemical Reactions Analysis
N-(1-Pyrenyl)maleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
N-(1-Pyrenyl)maleimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(1-Pyrenyl)maleimide is unique due to its fluorescent properties and its ability to inhibit telomerase activity. Similar compounds include:
N-Phenylmaleimide: Used in Diels-Alder reactions.
N-tert-Butylmaleimide: Another maleimide derivative with different applications.
N-(5-Fluoresceinyl)maleimide: Used as a fluorescent labeling reagent.
This compound stands out due to its specific applications in cancer research and its unique fluorescent properties.
Properties
CAS No. |
42189-56-0 |
|---|---|
Molecular Formula |
C20H11NO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-pyren-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H |
InChI Key |
NPTUGEKDRBZJRE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O |
Pictograms |
Irritant |
Synonyms |
N-(1-pyrene)maleimide N-(1-pyrenyl)maleimide N-(3-pyrene)maleimide N-pyrene-maleimide N-pyrenemaleimide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NPM interact with its target molecules?
A1: NPM primarily interacts with proteins via covalent modification of cysteine residues. [, , , , , , ] This reaction forms a stable thioether bond, attaching the pyrene moiety to the protein. [, , , ] The hydrophobic nature of the pyrene group allows NPM to target cysteine residues located in hydrophobic environments, such as protein interiors or membrane interfaces. [, , , , , ]
Q2: What are the downstream effects of NPM labeling on protein function?
A2: The impact of NPM labeling on protein function depends on the specific protein and the labeled cysteine residue. In some cases, NPM labeling has minimal effects on enzymatic activity, [, , ] while in others, it can lead to partial or complete inhibition. [, , , ] This variability highlights the importance of careful experimental design and control experiments to assess the functional consequences of NPM labeling.
Q3: What is the molecular formula and weight of NPM?
A3: The molecular formula of NPM is C20H11NO2, and its molecular weight is 301.31 g/mol.
Q4: What are the key spectroscopic characteristics of NPM?
A4: NPM exhibits characteristic pyrene fluorescence with excitation and emission maxima around 340-350 nm and 375-380 nm, respectively. [, , , ] The formation of pyrene excimers, characterized by a red-shifted emission band around 470-480 nm, can be observed at higher NPM concentrations or upon protein aggregation. [, , ]
Q5: Does NPM possess any intrinsic catalytic properties?
A5: NPM itself is not known to possess catalytic activity. Its primary function is as a fluorescent probe, exploiting its reactivity with cysteine residues and its spectroscopic properties to investigate protein structure and function.
Q6: Have computational methods been used to study NPM and its interactions?
A8: While computational studies specifically focusing on NPM are limited in the provided literature, molecular dynamics simulations and docking studies can be employed to model its interaction with proteins and predict labeling sites. [] Additionally, quantitative structure-activity relationship (QSAR) models can be developed to explore the relationship between NPM structure and its reactivity towards different cysteine environments. []
Q7: How do structural modifications of the pyrene moiety influence NPM's properties?
A9: Structural modifications of the pyrene ring, such as the introduction of alkynyl groups, can influence NPM's fluorescence properties, including quantum yield and emission wavelength. [] These modifications can be exploited to develop NPM derivatives with tailored spectroscopic properties for specific applications.
Q8: What analytical techniques are commonly used to characterize NPM-labeled proteins?
A10: Several techniques are employed to analyze NPM-labeled proteins, including:* Fluorescence Spectroscopy: Measures changes in fluorescence intensity, lifetime, and anisotropy to study protein conformation, interactions, and dynamics. [, , , , , , , , , , , , ]* High-Performance Liquid Chromatography (HPLC): Separates and quantifies NPM-labeled peptides or proteins based on their hydrophobicity and size. [, , , ]* Mass Spectrometry: Identifies NPM-labeled peptides and determines the site of modification within a protein sequence. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















